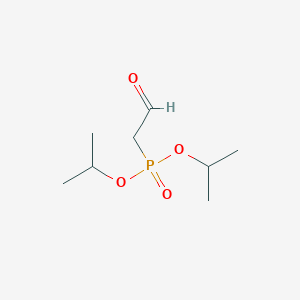
Dipropan-2-yl (2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diisopropoxyphosphinyl)acetaldehyde is an organic compound characterized by the presence of a phosphinyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Diisopropoxyphosphinyl)acetaldehyde typically involves the reaction of diisopropyl phosphite with acetaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Mixing: Diisopropyl phosphite is mixed with acetaldehyde in a suitable solvent, such as tetrahydrofuran (THF).
Reaction: The mixture is stirred at a low temperature (0-5°C) to initiate the reaction.
Isolation: The product is isolated by distillation or crystallization, depending on the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of (Diisopropoxyphosphinyl)acetaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: (Diisopropoxyphosphinyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetaldehyde moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphinyl alcohols.
Substitution: Various substituted phosphinyl compounds.
Scientific Research Applications
(Diisopropoxyphosphinyl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphinyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Diisopropoxyphosphinyl)acetaldehyde involves its interaction with various molecular targets, primarily through its phosphinyl group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
- Diisopropyl phosphite
- Acetaldehyde
- Phosphonic acids
Comparison: (Diisopropoxyphosphinyl)acetaldehyde is unique due to the presence of both a phosphinyl group and an acetaldehyde moiety, which imparts distinct reactivity and functional properties. Unlike diisopropyl phosphite, it can participate in a broader range of chemical reactions due to the reactive aldehyde group. Compared to acetaldehyde, it offers additional functionality through the phosphinyl group, making it more versatile in synthetic applications.
Properties
CAS No. |
43186-09-0 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphorylacetaldehyde |
InChI |
InChI=1S/C8H17O4P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h5,7-8H,6H2,1-4H3 |
InChI Key |
UVESOBQGXDRMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


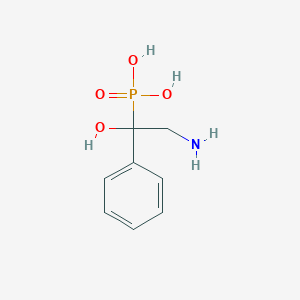
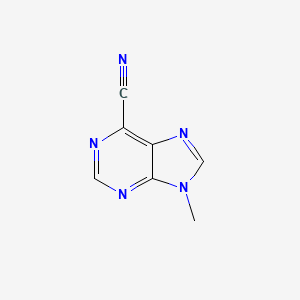

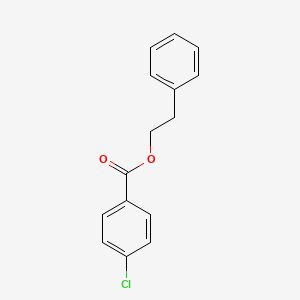
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

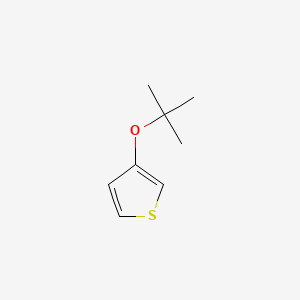
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
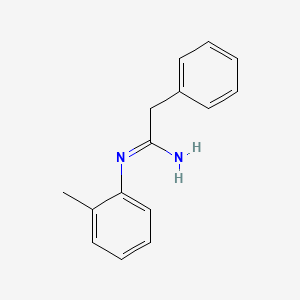


![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)

![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
